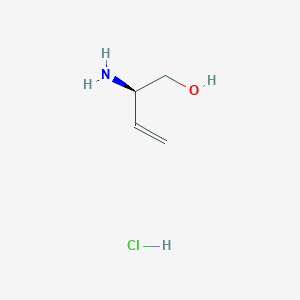

(R)-2-Amino-but-3-en-1-ol hydrochloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

1H NMR (400 MHz, D₂O):

- δ 5.85 (dd, J = 17.2, 10.6 Hz, 1H, H2-C=C)

- δ 5.32 (d, J = 17.2 Hz, 1H, H3-C=C)

- δ 5.18 (d, J = 10.6 Hz, 1H, H3-C=C)

- δ 3.72 (m, 1H, H2-CH(NH₃⁺))

- δ 3.48 (dd, J = 11.2, 4.7 Hz, 1H, H1-CH₂OH)

- δ 3.25 (dd, J = 11.2, 5.8 Hz, 1H, H1-CH₂OH).

13C NMR (101 MHz, D₂O):

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹):

- 3350–3200 (N–H stretch, NH₃⁺)

- 2980 (C–H stretch, CH₂)

- 1645 (C=C stretch)

- 1580 (N–H bend)

- 1050 (C–O stretch).

Raman (cm⁻¹):

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI-MS, m/z):

Table 4: Major fragmentation pathways

| m/z | Fragment ion | Proposed structure |

|---|---|---|

| 123.1 | [C₄H₁₀ClNO]⁺ | Molecular ion |

| 105.0 | [C₄H₈ClN]⁺ | Loss of H₂O |

| 87.1 | [C₄H₇NO]⁺ | Loss of HCl |

| 69.0 | [C₃H₅O]⁺ | Allyl fragment |

Properties

IUPAC Name |

(2R)-2-aminobut-3-en-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c1-2-4(5)3-6;/h2,4,6H,1,3,5H2;1H/t4-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGZNOXQUQANQJ-PGMHMLKASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H](CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661552 | |

| Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313995-40-3 | |

| Record name | (2R)-2-Aminobut-3-en-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₄H₁₀ClNO

- Molecular Weight : 123.58 g/mol

- IUPAC Name : (R)-2-Aminobut-3-en-1-ol hydrochloride

- Purity : Typically available at 95% purity or higher

The compound features an amino group and a vinyl group, making it a versatile intermediate in organic synthesis.

Medicinal Chemistry

(R)-2-Amino-but-3-en-1-ol hydrochloride is utilized in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to the development of novel therapeutics targeting different biological pathways.

Key Studies :

- Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential as an anticancer agent .

- The compound's ability to act as a chiral building block is essential in synthesizing enantiomerically pure drugs, enhancing their therapeutic efficacy .

Neuropharmacology

There is emerging evidence that this compound may play a role in modulating neurotransmitter systems. Its structural similarity to neurotransmitters allows it to influence synaptic activity.

Case Studies :

- Investigations into its effects on glutamate receptors have shown promise in understanding excitotoxicity mechanisms associated with neurodegenerative diseases . This could lead to the development of neuroprotective agents.

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of various organic molecules. Its functional groups facilitate reactions such as:

- Alkylation

- Amination

This versatility makes it an essential component in synthetic organic chemistry.

Data Table: Comparison of Applications

Mechanism of Action

The mechanism by which (R)-2-Amino-but-3-en-1-ol hydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules to modulate their activity. The molecular targets and pathways involved can vary based on the context of the research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares (R)-2-Amino-but-3-en-1-ol hydrochloride with three structurally related compounds, emphasizing molecular features, purity, and commercial availability:

Key Differences and Implications

The fluorinated analog (CAS 1781014-14-9) introduces electron-withdrawing effects from fluorine, which may alter metabolic stability or binding affinity in pharmaceutical contexts .

Salt Form and Solubility: (R)-(+)-3-Aminoquinuclidine dihydrochloride’s dihydrochloride salt likely increases aqueous solubility compared to mono-HCl analogs, though its toxicological profile is understudied .

Branched chains in the fluorinated compound (CAS 1781014-14-9) may influence steric hindrance during synthetic steps .

Commercial Availability: this compound is more readily available (multiple suppliers) compared to the fluorinated or dihydrochloride analogs, which lack explicit pricing or purity data .

Research and Practical Considerations

- Synthetic Utility: The allylic alcohol in this compound could serve as a precursor for epoxide formation or cyclopropane derivatives, leveraging its unsaturated backbone .

- Toxicity Gaps: Limited toxicological data for (R)-(+)-3-Aminoquinuclidine dihydrochloride necessitate caution in handling .

- Purity Impact: The 95%–97% purity of this compound may require further purification for sensitive applications (e.g., asymmetric catalysis) .

Biological Activity

(R)-2-Amino-but-3-en-1-ol hydrochloride, with the molecular formula CHClNO and a molecular weight of 123.58 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

This compound is characterized as a white crystalline solid that is soluble in water and polar solvents. It can be synthesized through various methods, including:

- Hydrolysis of (R)-2-amino-but-3-en-1-ol using hydrochloric acid.

- Reduction using lithium aluminum hydride (LiAlH).

These synthetic routes are essential for producing the compound in laboratory settings for further research applications .

The compound exhibits biological activity similar to other amino alcohols, which influences its interaction with enzymes and metabolic pathways. Its unique stereochemistry contributes to its reactivity and potential therapeutic effects. The mechanism of action involves modulation of enzyme activities and pathways that are critical in various biological processes .

Enzyme Inhibition

This compound has been studied for its role in enzyme inhibition, particularly in biochemical studies aimed at understanding metabolic pathways. It is noted for:

- Inhibiting specific enzymes involved in metabolic processes.

- Modulating signaling pathways , which can influence cellular responses.

Therapeutic Applications

Research indicates that this compound may have potential applications in drug discovery and development due to its ability to interact with biological targets effectively. It has been utilized in the synthesis of new therapeutic agents aimed at treating various diseases .

Case Studies and Research Findings

A systematic review of amino acids' effects on wound healing highlighted the importance of amino alcohols like this compound in promoting healing through enhanced nitrogen balance and immune response modulation .

| Study | Duration | Patient Population | n | Dosage | Control Group | Outcome |

|---|---|---|---|---|---|---|

| Oʼriordain et al. | 5 days | Surgery | 22 | 0.18 g/kg BW/day | Isonitrogenous solution | ↑ T-cell lymphocytes, IL-2, IL-6, TNFα |

| Morlion et al. | 5 days | Surgery | 28 | 0.2 g/kg BW/day | Isonitrogenous solution | ↑ NO, ↓ LOS and patient mortality |

| Fuentes-Orozco et al. | 10 days | Critical illness | 44 | 0.27 g/kg BW/day | Isonitrogenous solution | ↑ T-cell lymphocytes, ↑ IgA, ↓ CRP |

These findings suggest that this compound may enhance immune function and reduce hospital stays through its biological effects on wound healing and inflammation .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.

| Compound Name | Similarity in Activity |

|---|---|

| (S)-2-Amino-but-3-en-1-ol hydrochloride | Similar enzyme inhibition properties |

| 3-Amino-3-cyclohexyl-propan-1-ol hydrochloride | Potentially shares similar metabolic pathway interactions |

This comparison highlights the distinct yet overlapping biological activities among related compounds, emphasizing the unique role of this compound in research and therapeutic contexts .

Preparation Methods

Representative Reaction Setup and Results

| Parameter | Details |

|---|---|

| Substrate concentration | 240 mg 4-hydroxybutan-2-one in 2 mL DMSO |

| Enzyme amount | 18 mg ECS-ATA-134 |

| Coenzyme | 150 µL PLP solution |

| Amino donor | 400 µL secondary butyl amine solution |

| Buffer | 150 µL phosphate buffer (pH 8.0) |

| Temperature | 15°C |

| Reaction time | 24 hours |

| Conversion & Purity | 100% conversion to (R)-3-aminobutan-1-ol with >99% R-isomer purity (by HPLC) |

Extraction with ethyl acetate followed by solvent removal yields the pure amino alcohol.

- Single-step conversion.

- Environmentally friendly and industrially scalable.

- High enantioselectivity and purity.

- Avoids multiple synthetic steps and expensive reagents.

Chemical Synthesis via Chiral Precursors and Salt Formation

Another approach involves chemical synthesis starting from chiral precursors, followed by salt formation to obtain the hydrochloride salt of (R)-2-amino-but-3-en-1-ol.

- Starting Material: Chiral (R)-2-aminobut-3-en-1-ol free base.

- Hydrochloride Formation: The free base is reacted with hydrochloric acid in aqueous or alcoholic media to form the hydrochloride salt.

- Purification: Crystallization or recrystallization techniques are employed to isolate the pure hydrochloride salt.

This method is common in laboratory and industrial settings for preparing chiral amino alcohol hydrochlorides.

| Step | Description |

|---|---|

| Chiral precursor synthesis | Enantioselective synthesis or resolution of racemic mixtures to obtain (R)-2-aminobut-3-en-1-ol free base. |

| Salt formation | Reaction with HCl in aqueous/alcoholic solution to form hydrochloride salt. |

| Purification | Crystallization/recrystallization to enhance purity. |

- Enantioselectivity depends on the initial chiral precursor synthesis method.

- Salt formation improves compound stability and handling.

- Characterization by NMR, chiral HPLC, and optical rotation confirms purity and stereochemistry.

Comparative Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Enzymatic Transamination | Single-step, uses R-selective transaminase enzymes, mild conditions, high enantioselectivity | High purity (>99%), scalable, eco-friendly | Requires enzyme production and cofactors |

| Chemical Synthesis + Salt Formation | Starts from chiral free base, followed by HCl salt formation | Straightforward, stable salt formation | Dependent on chiral precursor availability |

| Resolution via Chiral Salts | Uses diastereomeric salt formation with tartrate acids | Cost-effective, classical method | Multi-step, lower yield, time-consuming |

Q & A

Q. What are the recommended synthetic routes for (R)-2-Amino-but-3-en-1-ol hydrochloride, and how can enantiomeric purity be optimized?

Answer: The compound is typically synthesized by reacting (R)-2-amino-but-3-en-1-ol with hydrochloric acid under controlled conditions (e.g., anhydrous solvent, inert atmosphere). To optimize enantiomeric purity, chiral resolution techniques such as crystallization with enantiopure counterions or asymmetric catalysis (e.g., using chiral ligands in precursor reactions) are employed. Chiral HPLC or polarimetry validates purity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

Answer: X-ray crystallography is the gold standard for absolute configuration determination. Alternatively, NMR with chiral solvating agents (e.g., Eu(hfc)₃) or comparison of optical rotation values with literature data for the R-enantiomer can confirm stereochemistry .

Q. What analytical methods are most effective for characterizing this compound?

Answer:

Q. What are the stability considerations for storing this compound?

Answer: Store in airtight, desiccated containers at 2–8°C. The hydrochloride salt is hygroscopic; exposure to moisture may lead to decomposition or racemization. Stability under varying pH and temperature should be tested via accelerated degradation studies .

Q. How does the compound’s structure influence its solubility in polar vs. non-polar solvents?

Answer: The hydrochloride salt enhances water solubility due to ionic interactions. In organic solvents (e.g., DCM, THF), the free base may form via neutralization. Solubility profiles are critical for reaction design (e.g., aqueous vs. anhydrous conditions) .

Advanced Research Questions

Q. How can computational models predict the enantioselective synthesis pathways for this compound?

Answer: Density Functional Theory (DFT) calculates transition-state energies to evaluate chiral catalyst efficiency (e.g., Jacobsen’s thiourea catalysts). Molecular docking studies assess substrate-catalyst interactions, guiding ligand design for asymmetric hydrogenation of precursor alkenes .

Q. What strategies resolve contradictions in reported biological activities of the compound across studies?

Answer: Contradictions may arise from impurities (e.g., S-enantiomer), solvent effects, or assay variability. Reproduce studies using enantiopure material (≥99% ee via chiral HPLC) and standardized protocols (e.g., fixed pH, temperature). Cross-validate results with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. How can the compound act as a chiral building block in cross-coupling reactions?

Answer: The allylic amine and hydroxyl groups enable participation in:

Q. What mechanistic insights explain the hydrochloride’s role in stabilizing transition states during catalysis?

Answer: The HCl salt protonates the amine, enhancing electrophilicity at the β-carbon. Kinetic isotopic labeling (KIE) and in-situ NMR track intermediates. Spectroscopic studies (e.g., Raman) reveal hydrogen-bonding networks that stabilize transition states .

Q. How do structural modifications (e.g., protecting groups) impact the compound’s reactivity in multi-step syntheses?

Answer: Protecting the hydroxyl group (e.g., as a silyl ether) prevents undesired side reactions. Boc-protection of the amine allows selective deprotection in sequential reactions. Evaluate protecting group stability under varied conditions (e.g., acidic/basic) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.